N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
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Overview
Description
N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.
Formation of the Propanamide Moiety: This step involves the reaction of the oxadiazole intermediate with a suitable amine to form the final propanamide structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: It can be used in the development of new materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- N-(2-bromophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- N-(2-methylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
Uniqueness
N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of the compound, making it a valuable candidate for various applications.
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c18-13-8-4-5-9-14(13)19-15(22)10-11-16-20-17(21-23-16)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXNUFOVHZEJNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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